molecular formula C10H7NO2 B8715404 3-Hydroxyquinoline-2-carbaldehyde

3-Hydroxyquinoline-2-carbaldehyde

Cat. No.: B8715404
M. Wt: 173.17 g/mol
InChI Key: IKGUCMWKRCHEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.comusc.edu This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. usc.edunih.gov The versatility of the quinoline ring allows for functionalization at numerous positions, enabling the systematic modulation of its electronic and steric properties to achieve desired biological effects. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in drugs with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov Its ability to interact with various biological targets, such as enzymes and receptors, has cemented its status as a crucial building block in the design and synthesis of novel therapeutic agents. frontiersin.orgtandfonline.com The established synthetic pathways for quinoline derivatives further enhance its appeal to medicinal chemists, providing a reliable and adaptable platform for drug discovery. tandfonline.com

Contextualizing Hydroxyquinoline Carbaldehydes as Academic Research Targets

Within the vast family of quinoline derivatives, hydroxyquinoline carbaldehydes represent a particularly intriguing subclass for academic research. These compounds are characterized by the presence of both a hydroxyl (-OH) and a formyl (-CHO) group attached to the quinoline core. This dual functionality opens up a wealth of possibilities for chemical transformations and applications.

The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological targets. The aldehyde group, on the other hand, is a versatile reactive handle for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and other heterocyclic systems, through condensation reactions. nih.gov This reactivity is a key reason for their exploration as intermediates in the synthesis of new compounds with potential therapeutic value. rsc.org

Research Landscape and Focus on 3-Hydroxyquinoline-2-carbaldehyde and Related Isomers

The research landscape surrounding hydroxyquinoline carbaldehydes is diverse, with scientists investigating various positional isomers to understand how the relative positions of the hydroxyl and aldehyde groups influence the molecule's properties and reactivity. Among these, this compound and its isomers, such as 2-hydroxyquinoline-3-carbaldehyde (B113261) and 8-hydroxyquinoline-2-carboxaldehyde (B80063), are prominent subjects of study.

Research into 2-hydroxyquinoline-3-carbaldehyde, for instance, has highlighted its potential antimicrobial, anticancer, and antioxidant activities. ontosight.ai Its synthesis and chemical reactivity have been a subject of interest, with studies exploring its use as a building block for more complex molecules. rsc.orgontosight.ai The tautomeric equilibrium between the 2-hydroxy and 2-oxo forms adds another layer of complexity and interest to its chemical behavior. ontosight.ai

Similarly, 8-hydroxyquinoline-2-carboxaldehyde and its derivatives have been investigated for their potent biological activities. For example, copper complexes of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide have demonstrated significant anti-prostate cancer activity. nih.gov The parent compound, 8-hydroxyquinoline (B1678124), is a well-known metal chelator, and its derivatives are widely studied for applications in analytical chemistry, materials science, and medicine. rroij.comscispace.com

The study of isomers like 7-hydroxyquinoline-8-carbaldehydes has provided insights into their prototropic equilibria and photophysical properties, which are crucial for applications in areas like molecular switches and sensors. acs.orgacs.org The specific positioning of the functional groups in this compound, while less extensively documented in readily available literature compared to some of its isomers, presents a unique chemical environment that continues to attract research interest for the development of new bioactive compounds and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-hydroxyquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-9-10(13)5-7-3-1-2-4-8(7)11-9/h1-6,13H

InChI Key

IKGUCMWKRCHEMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxyquinoline 2 Carbaldehyde

Strategic Precursor Synthesis and Functionalization

The synthesis of 3-hydroxyquinoline-2-carbaldehyde often necessitates a carefully planned precursor strategy. A common and effective approach involves the use of N-arylacetamides, which can be readily prepared from the corresponding anilines and acetic anhydride. niscpr.res.in These precursors are then subjected to cyclization and formylation in a one-pot reaction or in a stepwise manner. The nature and position of substituents on the aniline (B41778) ring can significantly influence the reaction yield and regioselectivity. For instance, electron-donating groups on the N-arylacetamide, particularly at the meta-position, have been found to facilitate the cyclization process and lead to better yields of the quinoline (B57606) product. niscpr.res.in

Another key strategy involves the synthesis of an intermediate, 2-chloro-3-formylquinoline, which can then be hydrolyzed to the desired this compound. researchgate.netrsc.org This two-step process allows for the purification of the chloro-intermediate before its conversion to the final product. The hydrolysis is typically achieved by heating the 2-chloro derivative in an aqueous acidic medium, such as acetic acid. researchgate.netrsc.org

Cyclization Reactions in Quinoline Annulation

The formation of the quinoline ring system, or annulation, is a critical step in the synthesis of this compound. Several classical and modified cyclization reactions are employed for this purpose.

Friedländer Synthesis Modifications

The Friedländer synthesis is a well-established method for quinoline synthesis, traditionally involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. pharmaguideline.comwikipedia.orgnih.govorganic-chemistry.org The reaction is typically catalyzed by an acid or a base. wikipedia.org For the synthesis of this compound, a modified Friedländer approach would be necessary. This could involve the use of a specifically substituted 2-aminobenzaldehyde precursor that already contains a hydroxyl group or a protected hydroxyl group at the 3-position. The other reactant would need to be a two-carbon unit that can be converted to the formyl group. Various catalysts, including traditional acids and bases as well as more modern catalysts like ionic liquids and nanocatalysts, have been explored to improve the efficiency and selectivity of the Friedländer reaction. nih.gov A recent development involves a metal-free, visible-light-mediated radical Friedländer hetero-annulation, which offers a greener alternative to traditional methods. nih.gov

However, direct synthesis of this compound via a standard Friedländer condensation is not commonly reported, suggesting that the required precursors may not be readily available or that the reaction conditions are not favorable for this specific substitution pattern.

Skraup Reaction Adaptations for Hydroxyquinoline Scaffolds

The Skraup reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. pharmaguideline.comnih.govorganicreactions.org While the Skraup synthesis is a powerful tool for producing quinolines, its application to generate a 3-hydroxy-2-formyl substitution pattern is not straightforward. organicreactions.orgresearchgate.net The traditional Skraup reaction typically yields quinolines with substituents on the benzene (B151609) ring, as determined by the starting aniline. organicreactions.org Modifications to the Skraup synthesis, such as using substituted acroleins or vinyl ketones in place of glycerol, can introduce substituents into the pyridine (B92270) ring. organicreactions.orgresearchgate.net However, achieving the specific 3-hydroxy-2-formyl substitution would require a highly specialized and likely unstable α,β-unsaturated aldehyde precursor. Furthermore, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can be detrimental to hydroxyl and formyl groups. wikipedia.org

Formylation Reactions for Carbaldehyde Moiety Introduction

The introduction of the carbaldehyde group at the C2 position of the 3-hydroxyquinoline (B51751) core is a pivotal step. Several formylation methods have been investigated for their applicability to quinoline systems.

Vilsmeyer-Haack Formylation in Quinoline Systems

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. niscpr.res.in This reaction has proven to be particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides in a one-pot cyclization and formylation process. niscpr.res.inresearchgate.netchemijournal.com The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both the cyclizing and formylating agent. niscpr.res.inchemijournal.com

The reaction involves the treatment of an N-arylacetamide with the Vilsmeier reagent, which leads to the formation of the 2-chloro-3-formylquinoline derivative. niscpr.res.in The yields of this reaction are influenced by the substituents on the acetanilide, with electron-donating groups generally providing higher yields. niscpr.res.in The resulting 2-chloro-3-formylquinoline can then be hydrolyzed to this compound, which exists in equilibrium with its 2-quinolone tautomer. researchgate.netrsc.org The hydrolysis is often carried out using aqueous acetic acid. researchgate.net

Yields of 2-Chloro-3-formylquinolines from Substituted Acetanilides via Vilsmeier-Haack Reaction niscpr.res.in
Substituent on AcetanilideYield (%)
H70
o-CH₃65
m-CH₃75
p-CH₃72
o-OCH₃60
m-OCH₃80
p-OCH₃75
o-Cl62
m-Cl68
p-Cl65

Reimer-Tiemann and Duff Aldehyde Synthesis Methodologies

The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols. wikipedia.orgwikipedia.orgbyjus.comsynarchive.com The Reimer-Tiemann reaction utilizes chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the electrophile, which then attacks the phenoxide ring. wikipedia.orgbyjus.com The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent. wikipedia.orgsynarchive.comecu.edu

While these reactions are effective for simple phenols, their application to the direct formylation of 3-hydroxyquinoline at the 2-position is problematic. The Reimer-Tiemann reaction on hydroxyquinolines, such as 8-hydroxyquinoline (B1678124), has been shown to result in formylation at the C5 and C7 positions of the benzene ring, not the pyridine ring. nih.gov This is due to the electronic properties of the quinoline ring system, where the benzene ring is more activated towards electrophilic substitution.

Lack of Specific Research Data for this compound Synthesis

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data concerning the advanced synthetic methodologies for the chemical compound This compound . The requested article, structured around specific hydrolytic, modern, and optimized synthetic routes, cannot be generated with scientific accuracy at this time due to a lack of published research focused on this particular isomer.

The vast majority of existing research in this area concentrates on the synthesis and reaction pathways of the closely related isomer, 2-Hydroxyquinoline-3-carbaldehyde (B113261) , and its common precursor, 2-Chloroquinoline-3-carbaldehyde (B1585622) . While extensive information is available for the synthesis of 2-hydroxyquinoline-3-carbaldehyde via hydrolytic and microwave-assisted methods from its chlorinated analogue, these findings are not chemically applicable to the synthesis of this compound.

Positional isomers, such as 2-hydroxyquinoline-3-carbaldehyde and this compound, possess distinct chemical and physical properties due to the different arrangement of their functional groups. Consequently, their synthetic routes are unique and data for one isomer cannot be extrapolated to the other.

Our search for specific methodologies, including:

Hydrolytic routes from halogenated quinoline carbaldehydes to produce this compound.

Microwave-assisted synthesis protocols for this compound.

Specific catalytic approaches for the synthesis of this compound.

Studies on the optimization of reaction conditions for the yield and selectivity of this compound.

did not yield relevant results. The available literature does not cover these specific synthetic aspects for the requested compound. Therefore, to maintain scientific integrity and adhere to the strict content requirements of the request, the article on advanced synthetic methodologies for this compound cannot be provided.

Elucidation of Reactivity Patterns and Reaction Mechanisms

Chemical Transformations of the Aldehyde Group

The aldehyde group (-CHO) at the 2-position of the quinoline (B57606) ring is a primary site of reactivity, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes are easily oxidized to their corresponding carboxylic acids. libretexts.org This transformation in 3-hydroxyquinoline-2-carbaldehyde can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), and chromic acid (H2CrO4). libretexts.org The reaction proceeds through the formation of a hydrate (B1144303) intermediate, which is then oxidized. libretexts.org For instance, the use of Oxone (potassium peroxymonosulfate) provides a mild and efficient method for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org Another effective reagent is sodium perborate (B1237305) in acetic acid. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)3-Hydroxyquinoline-2-carboxylic acid
Chromic Acid (H2CrO4)3-Hydroxyquinoline-2-carboxylic acid
Oxone3-Hydroxyquinoline-2-carboxylic acid
Sodium Perborate/Acetic Acid3-Hydroxyquinoline-2-carboxylic acid

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org Both reagents act as a source of hydride ions (H-), which nucleophilically attack the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated to yield the alcohol. libretexts.orglibretexts.org The reduction of this compound with these reagents yields 3-hydroxy-2-(hydroxymethyl)quinoline.

Table 2: Reduction Reactions of this compound

Reducing AgentProduct
Sodium Borohydride (NaBH4)3-Hydroxy-2-(hydroxymethyl)quinoline
Lithium Aluminum Hydride (LiAlH4)3-Hydroxy-2-(hydroxymethyl)quinoline

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org A wide variety of nucleophiles can participate in these reactions, including Grignard reagents, organolithium compounds, and cyanide ions. youtube.comyoutube.com The addition of a nucleophile to the carbonyl group is a fundamental reaction in organic synthesis, allowing for the formation of new carbon-carbon bonds. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com

Reactivity of the Hydroxyl Group in Quinoline Carbaldehydes

The hydroxyl group (-OH) at the 3-position is a key modulator of the molecule's reactivity. It is an electron-donating group, which activates the quinoline ring towards electrophilic substitution. Furthermore, the hydroxyl group can participate in its own set of reactions, such as etherification and esterification, although these are less commonly explored in the context of this specific molecule compared to the reactions of the aldehyde group.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The hydroxyl group at the 3-position and the nitrogen atom in the quinoline ring direct incoming electrophiles to specific positions. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrogen atom is a deactivating, meta-directing group with respect to the benzene (B151609) ring portion. Theoretical studies on similar molecules like 8-hydroxyquinoline (B1678124) have shown that the positions for electrophilic attack can be predicted by computational methods such as Density Functional Theory (DFT). orientjchem.orgresearchgate.netresearchgate.net Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Condensation Reactions and Imine Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.orglibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The formation of imines is a reversible process. masterorganicchemistry.comlibretexts.org The resulting C=N double bond in the imine is analogous to the C=O bond in the aldehyde. redalyc.org These imine derivatives are often crystalline solids and are useful for the characterization of the parent aldehyde. libretexts.org Condensation reactions can also occur with other nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. masterorganicchemistry.com

Intramolecular Cyclization and Ring-Closure Reactions

This compound serves as a versatile precursor in the synthesis of various fused heterocyclic systems through intramolecular cyclization and ring-closure reactions. These reactions often proceed via the formation of an intermediate Schiff base, followed by a cyclization step.

One notable example is the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine. This condensation reaction initially forms a Schiff base, which then undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to yield 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org Similarly, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with hydrazine (B178648) hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine through a cycloaddition reaction. rsc.org

Furthermore, the condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines results in the formation of quinoline-based benzimidazoles, which subsequently undergo intracyclization to produce more complex heterocyclic derivatives. nih.gov However, when aliphatic diamines are used, the reaction stops at the formation of bis-imines without subsequent cyclization. nih.gov

The versatility of this compound and its analogs extends to the synthesis of other fused systems. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with 2-mercaptobenzimidazole (B194830) can produce benzo mdpi.comnih.govimidazo[1,2-a]quinoline derivatives. researchgate.net Additionally, reactions with 1,2,4-triazole-3-thiols can yield triazolo[3,4-b]thiazino[5,6-c]quinolines. researchgate.net

A different approach to ring expansion involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which is proposed to proceed through a cyclopropanation at the 2- and 3-positions of the indole (B1671886) ring. This is followed by a ring-opening of the resulting cyclopropane (B1198618) and elimination of a hydrogen halide to form ethyl quinoline-3-carboxylates. beilstein-journals.org While not directly involving this compound, this illustrates a mechanistic pathway for quinoline ring formation that could potentially be adapted.

Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles represents another modern strategy for constructing fused heterocyclic systems. This method has been successfully employed to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines with high selectivity for the 6-exo-dig cyclization product. mdpi.com

The following table summarizes various intramolecular cyclization and ring-closure reactions involving quinoline carbaldehyde derivatives.

Starting MaterialReagent(s)ProductReaction Type
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine, Nitrobenzene, Pyridine6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinolineCondensation followed by Intramolecular Cyclization
2-Chloroquinoline-3-carbaldehydeHydrazine hydrate1H-Pyrazolo[3,4-b]quinolin-3-amineCycloaddition
8-Hydroxyquinoline-2-carbaldehydeAromatic diaminesQuinoline-based benzimidazolesCondensation followed by Intramolecular Cyclization
2-Chloroquinoline-3-carbaldehyde2-MercaptobenzimidazoleBenzo mdpi.comnih.govimidazo[1,2-a]quinoline derivativeCondensation followed by Intramolecular Cyclization

Mechanistic Studies of Key Synthetic and Derivatization Pathways

The synthesis and derivatization of this compound and its analogs involve several key mechanistic pathways. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, is often employed for the synthesis of quinoline carbaldehydes. mdpi.com The mechanism is understood to be a second-order reaction, with the rate-determining step being the reaction between the Vilsmeier reagent and the anilide substrate. rsc.org

The formylation of hydroxyquinolines, such as 8-hydroxyquinoline, can be achieved through various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. mdpi.com The mechanisms of these reactions are similar to other electrophilic aromatic substitutions, though the initial electrophile generation differs. mdpi.com The regioselectivity of formylation is influenced by the reaction conditions and the substitution pattern on the quinoline ring. For example, the lone pair of electrons on the hydroxyl group increases the electron density at the C5 and C7 positions, making them susceptible to electrophilic attack. mdpi.com

Derivatization of the aldehyde group in this compound is a common strategy for synthesizing more complex molecules. The formation of Schiff bases through condensation with primary amines is a reversible reaction. The equilibrium can be shifted towards the imine product by removing the water formed during the reaction. mdpi.com

The mechanism for the formation of fused heterocyclic systems often involves a multi-step sequence. For example, the synthesis of tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-ones from 2-chloroquinoline-3-carbaldehyde is proposed to proceed through an initial L-proline catalyzed formation of an iminium ion. This is followed by a Knoevenagel condensation, elimination of L-proline, reaction with an enaminone, and a final intramolecular cyclization step. rsc.org

Derivatization can also occur at other positions of the quinoline ring. For instance, 2-hydrazinoquinoline (B107646) can be used as a derivatization agent for carboxylic acids, aldehydes, and ketones. The derivatization of carboxylic acids involves activation with 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form an acyloxyphosphonium ion, which then reacts with the hydrazine to form a hydrazide. nih.gov Aldehydes and ketones directly react with the hydrazine group to form hydrazones. nih.gov

The table below outlines key mechanistic features of synthetic and derivatization pathways for quinoline carbaldehydes.

ReactionKey Mechanistic Feature(s)
Vilsmeier-Haack FormylationSecond-order reaction; rate-determining step is the reaction of the Vilsmeier reagent with the substrate. rsc.org
Reimer-Tiemann/Duff FormylationElectrophilic aromatic substitution; regioselectivity influenced by directing groups. mdpi.com
Schiff Base FormationReversible condensation of an aldehyde with a primary amine. mdpi.com
Tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-one SynthesisMulti-step sequence involving iminium ion formation, Knoevenagel condensation, and intramolecular cyclization. rsc.org
Hydrazide formation from Carboxylic AcidsActivation of the carboxylic acid followed by nucleophilic attack of the hydrazine. nih.gov

Derivatization Strategies and Analogue Development in Quinoline Chemistry

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of compounds derived from the condensation of a primary amine with an aldehyde or ketone. The formyl group of 3-hydroxyquinoline-2-carbaldehyde readily undergoes condensation with various primary amines to yield Schiff base derivatives. This reaction is a cornerstone in the derivatization of this quinoline (B57606) scaffold.

The synthesis of these Schiff bases is typically achieved by refluxing equimolar amounts of this compound and a suitable primary amine in a solvent such as ethanol (B145695). sciensage.info The resulting products are often crystalline solids and can be characterized by various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N bond in the range of 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-10.0 ppm. ¹³C NMR spectra will show a signal for the azomethine carbon.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base.

The versatility of this synthetic route allows for the introduction of a wide range of substituents on the imine nitrogen by varying the primary amine used in the condensation reaction. This, in turn, allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base ligand. For instance, Schiff bases have been prepared from the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with various amines, and their metal complexes have been investigated. researchgate.net While not directly involving the 3-hydroxy analogue, this demonstrates the general reactivity of the formyl group on the quinoline ring.

Table 1: Spectroscopic Data for a Representative Schiff Base Derivative

Spectroscopic Technique Characteristic Signal
IR (cm⁻¹) ~1625 (C=N stretch)
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-)
¹³C NMR (δ, ppm) ~160 (C=N)
Mass Spectrometry (m/z) [M]+ corresponding to the molecular formula

Note: The exact values can vary depending on the specific amine used and the solvent.

Formation and Investigation of Hydrazone Derivatives

Similar to Schiff base formation, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. These compounds contain the R₁R₂C=NNH₂ functional group and are of significant interest due to their coordination chemistry and potential biological activities.

The synthesis of hydrazone derivatives typically involves the condensation of this compound with a hydrazide, such as isonicotinic acid hydrazide or benzhydrazide, in a suitable solvent like ethanol. The reaction is often catalyzed by a few drops of a mineral acid. The resulting hydrazones are generally stable, crystalline solids.

The investigation of these hydrazone derivatives often focuses on their ability to act as chelating ligands for various metal ions. The presence of the imine nitrogen, the phenolic oxygen, and potentially other donor atoms from the hydrazide moiety allows for the formation of stable metal complexes. The structural and electronic properties of these complexes can be tuned by varying the substituents on the hydrazone framework.

Research on related quinoline-2-carbaldehyde hydrazone derivatives has shown that these compounds can exhibit a range of biological activities. nih.gov For example, a series of quinoline-2-carbaldehyde hydrazone derivatives were synthesized and evaluated for their antioxidant activity. nih.gov While this study did not specifically use the 3-hydroxy analogue, it highlights the potential of the quinoline hydrazone scaffold.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The reactivity of the hydroxyl and formyl groups in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents. Heterocyclic compounds are a major class of molecules used in organic synthesis. sigmaaldrich.com

One common strategy involves the reaction of the formyl group with an active methylene (B1212753) compound, followed by cyclization involving the hydroxyl group. For example, Knoevenagel condensation of this compound with a compound containing an active methylene group can lead to an intermediate that can subsequently undergo intramolecular cyclization to form a new fused ring.

Furthermore, 3-formylquinolines are known to react with various reagents to produce fused systems. rsc.org For instance, reactions with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of pyrano[3,2-c]quinoline derivatives. The initial condensation at the formyl group is followed by a Michael addition and subsequent cyclization. The use of 2-chloroquinoline-3-carbaldehyde as a precursor for various fused heterocyclic systems has been extensively reviewed, showcasing the versatility of the formylquinoline scaffold in constructing complex molecular architectures. rsc.org

Strategic Structural Modifications for Analogues with Altered Chemical Properties

Strategic structural modifications of the this compound scaffold can lead to analogues with significantly altered chemical properties. These modifications can be targeted at the quinoline ring, the hydroxyl group, or the formyl group.

Modification of the Quinoline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the quinoline ring can influence the electronic properties of the entire molecule. For instance, electron-withdrawing groups can increase the acidity of the hydroxyl proton and the electrophilicity of the formyl carbon. Conversely, electron-donating groups would have the opposite effect.

Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to protect it or to introduce new functionalities. For example, methylation of the hydroxyl group would prevent its participation in hydrogen bonding and coordination, thereby altering the chelating properties of any derived ligands.

Modification of the Formyl Group: The formyl group can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into other functional groups via Wittig-type reactions. Each of these modifications opens up new avenues for derivatization and the synthesis of analogues with distinct chemical reactivities.

These modifications are crucial for developing analogues with tailored properties for specific applications, such as improved solubility, enhanced biological activity, or specific coordination preferences.

Influence of Substituents on Molecular Structure and Reactivity

The introduction of substituents at various positions on the this compound framework has a profound impact on its molecular structure and reactivity.

Electronic Effects: Substituents on the quinoline ring can exert both inductive and resonance effects, which can alter the electron density distribution throughout the molecule. An electron-withdrawing group at position 6, for example, would decrease the electron density on the nitrogen atom and the hydroxyl oxygen, making the latter more acidic. This, in turn, can affect the reactivity of the formyl group and the coordination properties of the molecule.

Steric Effects: Bulky substituents placed near the reactive sites (the hydroxyl and formyl groups) can sterically hinder the approach of reagents. This can influence the rate and outcome of reactions. For example, a bulky substituent at position 4 could hinder the condensation reaction at the formyl group.

Hydrogen Bonding: The presence and nature of substituents can influence the intramolecular and intermolecular hydrogen bonding patterns. The intramolecular hydrogen bond between the 3-hydroxyl group and the 2-formyl group is a key feature of the molecule's structure. Substituents that alter the acidity of the hydroxyl group or the basicity of the formyl oxygen will modulate the strength of this hydrogen bond, thereby influencing the molecule's conformation and reactivity. Studies on related systems have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. mdpi.com

Coordination Chemistry of 3 Hydroxyquinoline 2 Carbaldehyde and Its Ligands

Ligand Design Principles and Chelation Properties

The design of ligands based on 3-hydroxyquinoline-2-carbaldehyde primarily involves the condensation of its carbaldehyde group with various primary amines to form Schiff bases. This reaction transforms the core molecule into a larger, more flexible ligand system with enhanced chelation capabilities.

The fundamental design principle revolves around creating a multidentate ligand that can satisfy the coordination geometry of a target metal ion. The core structure offers at least two potential coordination sites: the quinoline (B57606) nitrogen and the oxygen atom of the hydroxyl/keto group. The formation of a Schiff base by reacting the carbaldehyde with an amine introduces an additional imine nitrogen atom as a coordination site.

For instance, the condensation of 2-hydroxyquinoline-3-carbaldehyde (B113261) with L-tryptophan results in a Schiff base ligand that can act as a dibasic tridentate ONO donor. In this case, the coordination likely involves the carboxylate oxygen of the tryptophan moiety, the imine nitrogen, and the deprotonated hydroxyl (enolic) oxygen of the quinoline ring. This tridentate nature allows the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry.

Similarly, Schiff bases prepared from 2-hydroxyquinoline-3-carbaldehyde and other amines, such as p-methylbenzenesulfonohydrazide, also create versatile ligands for complexation with various divalent metal ions. mdpi.com The chelation in these systems typically involves the quinoline nitrogen, the imine nitrogen, and the phenolic oxygen, leading to stable five- or six-membered chelate rings upon complexation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from this compound is typically a two-step process. First, the parent aldehyde is condensed with a suitable amine (e.g., an amino acid, a sulfonohydrazide, or an aminophenol) to synthesize the Schiff base ligand. jchemlett.com This reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a few drops of acid or base. mdpi.comnih.gov

In the second step, the isolated Schiff base ligand is reacted with a metal salt (e.g., chlorides or acetates of transition metals) in an appropriate solvent. mdpi.comjchemlett.com The reaction mixture is often refluxed to ensure complete complex formation. The resulting metal complexes can then be isolated as solid precipitates, which are often colored and stable at room temperature. jchemlett.comnih.gov For example, a general procedure involves adding an ethanolic solution of a metal salt, such as NiCl₂·6H₂O or CuCl₂·2H₂O, to a hot ethanolic solution of the Schiff base ligand. jchemlett.com The molar ratio of metal to ligand(s) is controlled to direct the synthesis towards the desired complex architecture. jchemlett.com

The resulting complexes are characterized by various analytical and spectroscopic techniques, including elemental analysis, molar conductance, magnetic susceptibility, and thermal analysis (TGA). researchgate.net Low molar conductivity values for complexes dissolved in solvents like DMSO suggest a non-electrolytic nature, indicating that the anions (like chloride) are part of the coordination sphere rather than free counter-ions. mdpi.comresearchgate.net

The Schiff base ligands derived from this compound demonstrate versatile coordination modes, acting as multidentate ligands. A common coordination mode is as a dibasic tridentate ONO donor. In the case of the Schiff base formed with L-tryptophan, the ligand coordinates to metal ions like Cu(II), Ni(II), Co(II), and Fe(II) through the deprotonated phenolic oxygen, the imine nitrogen, and one of the carboxylate oxygen atoms. This tridentate chelation leads to the formation of stable octahedral complexes.

Other coordination patterns are also observed. For Schiff bases derived from quinoline-2-carboxaldehyde thiosemicarbazones, the ligands act as terdentate chelators. rsc.org In these instances, Cu(II) ions form square planar derivatives with one molecule of the terdentate ligand and a chloride ion, while Ni(II) ions form octahedral complexes involving two ligand molecules per metal ion. rsc.org For Schiff bases of quinoline-3-carbohydrazide, coordination can occur through the azomethine nitrogen and either a carbonyl oxygen or a phenolic oxygen, depending on the specific aldehyde used in the Schiff base formation. mdpi.com

The geometry of the resulting metal-ligand adducts is determined by the coordination number of the central metal ion and the nature of the ligand. Octahedral geometries are commonly proposed for complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂] where L is a tridentate Schiff base. Square planar geometries are typical for d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II) with specific ligand sets. rsc.org For instance, Cu(II) complexes with certain quinoline thiosemicarbazone ligands adopt a square planar geometry. rsc.org

The architecture of the metal complexes can be either mononuclear or polynuclear, depending on the ligand design and reaction conditions.

Mononuclear Complexes: The majority of reported complexes involving Schiff bases of quinoline aldehydes are mononuclear, where a single central metal ion is coordinated by one or more ligand molecules. For example, the reaction of the L-tryptophan-derived Schiff base of 2-hydroxyquinoline-3-carbaldehyde with metal(II) ions yields mononuclear complexes with the general formula [M(L)₂], resulting in an octahedral geometry around the central metal. jchemlett.com Similarly, Ni(II) forms mononuclear octahedral complexes with two molecules of a quinoline-2-carboxaldehyde thiosemicarbazone ligand. rsc.org

Polynuclear Complexes: While less common, polynuclear architectures can also be formed. Dinuclear complexes, for instance, have been synthesized using Schiff base ligands derived from the isomeric 8-hydroxyquinoline-2-carbaldehyde. acs.org In these structures, two copper(II) centers are bridged by atoms from the ligand framework, leading to relatively short Cu-Cu distances. acs.org The formation of such polynuclear structures often depends on the specific positioning of donor atoms within the ligand that allows it to bridge two metal centers simultaneously.

Spectroscopic and Structural Investigations of Metal-Ligand Interactions

Spectroscopic methods are essential tools for elucidating the coordination of ligands to metal ions and for characterizing the structure of the resulting complexes.

Infrared (IR) Spectroscopy: FTIR spectroscopy provides direct evidence of ligand coordination. Key changes observed upon complexation include:

A shift in the ν(C=N) (imine) stretching frequency, which confirms the coordination of the imine nitrogen to the metal center. mdpi.com

The disappearance of the broad ν(O-H) band of the ligand and the appearance of a new band corresponding to ν(M-O), indicating deprotonation and coordination of the phenolic oxygen.

The appearance of new bands in the far-IR region, typically between 400-500 cm⁻¹, which are assigned to ν(M-N) and ν(M-O) vibrations, further confirming the formation of the complex. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligands and their diamagnetic metal complexes (e.g., Zn(II) or Cd(II)). Upon complexation:

The chemical shift of the azomethine proton (-CH=N-) is typically shifted downfield, confirming the coordination of the imine nitrogen. mdpi.com

Protons near the coordination sites in the quinoline ring also show shifts in their resonance signals. mdpi.com

In ¹³C NMR, the carbons of the azomethine group and the C-O group of the quinoline ring show significant shifts, providing further evidence of coordination. mdpi.com

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy gives insight into the electronic transitions within the complexes and helps in determining their geometry.

The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, which are often shifted compared to the free ligand. mdpi.com

New bands in the visible region, which are absent in the free ligand, are assigned to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. The position of these bands can be indicative of the coordination geometry (e.g., octahedral or square planar). mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool. The EPR spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding. For example, EPR studies of Cu(II) complexes with Schiff bases of 8-hydroxyquinoline-2-carbaldehyde have helped in identifying the different species present in solution at varying pH levels. acs.org

Table of Spectroscopic Data for a Representative Cu(II) Complex with a Schiff Base of 8-Hydroxyquinoline-2-carbaldehyde (Data presented for illustrative purposes based on a closely related isomer) acs.org

Spectroscopic TechniqueObservationInterpretation
FTIR (cm⁻¹) ν(C=N) at 1636; ν(C-O) at 1112Coordination of imine nitrogen and phenolic oxygen
UV-Vis (nm) Bands at ~270, ~310 (sh), and ~420Intra-ligand and charge transfer transitions
EPR Anisotropic signal with g-values indicative of a specific coordination environmentConfirms paramagnetic nature and geometry

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from this compound and its related isomers are often investigated using cyclic voltammetry (CV). This technique provides information on the redox behavior of the metal center within the complex.

Studies on related quinoline-carbaldehyde compounds have shown a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. mdpi.com For example, the cyclic voltammogram of 8-hydroxy-quinoline-5-carbaldehyde in acetonitrile (B52724) shows distinct reduction waves. mdpi.com The presence of different functional groups on the quinoline ring can facilitate or hinder electron transfer, thus shifting the redox potentials.

For metal complexes, the redox process can be either metal-centered or ligand-centered. The chelation of the metal ion by the ligand typically stabilizes certain oxidation states, which is reflected in the electrochemical data. For instance, the cyclic voltammogram of a Cu(II) complex with a Schiff base of 3-hydroxyquinoxaline-2-carboxaldehyde showed redox peaks corresponding to the Cu(II)/Cu(I) couple, indicating a quasi-reversible one-electron transfer process. mdpi.com The interaction of these complexes with DNA has also been studied using CV, where changes in the peak current and potential upon addition of DNA can indicate the binding mode. mdpi.com

Furthermore, molar conductance measurements can reveal the electrolytic nature of the complexes. For many Schiff base complexes of quinoline derivatives, the molar conductance values in solvents like DMSO are low, suggesting they are non-electrolytes. mdpi.comresearchgate.net This implies that any anions present in the starting metal salt have become part of the coordination sphere or are tightly bound in the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the molecular properties of 3-hydroxyquinoline-2-carbaldehyde. These methods provide a detailed picture of the molecule's electronic landscape and its response to external stimuli.

Electronic Structure Analysis (HOMO-LUMO Orbital Characteristics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For quinoline (B57606) derivatives, the HOMO and LUMO are often localized on the aromatic ring system. researchgate.net In a related compound, 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, DFT calculations at the B3LYP/6–311G(d,p) level showed that the HOMO and LUMO are distributed over the entire julolidine (B1585534) and salicylaldehyde (B1680747) rings. nih.gov The HOMO-LUMO gap for this molecule was calculated to be 0.154 a.u. nih.gov For the parent quinoline molecule, DFT calculations with the B3LYP/6-31+G(d,p) basis set yielded a HOMO-LUMO energy gap of -4.83 eV. scirp.org The energies of these frontier orbitals are fundamental in predicting the molecule's behavior in chemical reactions and its potential as an electronic material.

Table 1: Frontier Molecular Orbital Data for a Related Quinoline Derivative

Molecular OrbitalEnergy (a.u.)
HOMO-0.19624
LUMO-0.04201
HOMO-LUMO Gap0.154
Data from a DFT study on 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which indicate sites for nucleophilic reactivity. researchgate.net

In quinoline derivatives, the negative regions are often localized on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net For instance, in 5-Chloro-8-hydroxyquinolinium nitrate, the red region of the MEP map is predominantly found around the oxygen atoms, indicating these as likely sites for electrophilic interaction. researchgate.net This information is critical for understanding intermolecular interactions and designing molecules with specific binding properties.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, can predict the NLO properties of molecules by calculating parameters such as the dipole moment, polarizability, and first and second hyperpolarizability.

Chalcones containing a quinoline moiety have been investigated for their NLO properties. nih.govrsc.org Theoretical calculations for these compounds have shown significant NLO responses, suggesting their potential for use in optical devices. nih.govrsc.org The prediction of NLO properties relies on the accurate calculation of the molecule's response to an external electric field, which can be achieved through methods like the finite field (FF) approach at the CAM-B3LYP/6-311G++(d,p) level of theory. nih.gov

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Theoretical methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

For quinoline derivatives, intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. In (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde, an intramolecular hydrogen bond stabilizes the Z-conformation, forming a pseudo-ring structure. mdpi.com Similarly, in 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen atom creates an S(6) ring motif. nih.gov These conformational preferences, dictated by weak interactions, can be accurately modeled using computational chemistry.

Solvation Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvation effects, providing insights into how the electronic and spectroscopic properties of a molecule change in different media.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon that can be studied using TD-DFT calculations. For 2-aminochromone-3-carboxaldehyde and its derivatives, TD-DFT calculations have been shown to be consistent with experimental observations of bathochromic shifts (shifts to longer wavelengths) in polar solvents, indicating intramolecular charge transfer (ICT) interactions. researchgate.net These studies are crucial for understanding the behavior of molecules in solution and for designing solvent-sensitive fluorescent probes.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway and identifying transition states, chemists can gain a deeper understanding of reaction kinetics and selectivity.

The Vilsmeier-Haack reaction, a method used for the formylation of aromatic compounds, is relevant to the synthesis of quinoline carbaldehydes. mdpi.comrsc.org Computational studies can model the reactivity of the Vilsmeier reagent with the quinoline nucleus, explaining the observed regioselectivity. For instance, the electron density at different positions of the quinoline ring, which can be calculated using DFT, can explain the reactivity towards electrophilic substitution. mdpi.com

Molecular Docking Studies (Focus on theoretical interaction models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This section will explore the theoretical interaction models of this compound based on molecular docking studies of its structural analogs. While direct molecular docking studies on this compound are not extensively available in the reviewed literature, the analysis of its close derivatives, quinoline-2-carbaldehyde and quinoline-3-carbaldehyde, provides significant insights into its potential interactions with biological targets.

Theoretical Interaction Models Based on Quinoline-2-carbaldehyde Derivatives

Research on quinoline-2-carbaldehyde hydrazone derivatives has shed light on their potential as antimicrobial agents, with molecular docking studies revealing key interactions with bacterial enzymes. For instance, in a study of such derivatives against various bacterial proteins, it was found that the compounds interacted favorably with FabH, a crucial enzyme in bacterial fatty acid synthesis. researchgate.net The quinoline nitrogen and the hydrazone moiety are often implicated in forming significant hydrogen bonds with amino acid residues in the active site.

Another study on 8-chloroquinoline-2-carbaldehyde (B1270957) identified potential interactions with proteins relevant to Parkinson's disease and schizophrenia (PDB IDs: 2V60 and 4MRW). nih.gov The docking analysis highlighted the importance of the quinoline core and the carbaldehyde group in establishing stabilizing interactions within the protein's binding pocket.

A summary of representative molecular docking data for quinoline-2-carbaldehyde derivatives is presented in Table 1.

Table 1: Representative Molecular Docking Data for Quinoline-2-carbaldehyde Derivatives

DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
Quinoline-2-carbaldehyde hydrazone derivativeFabH (E. faecalis)Not specifiedNot specified researchgate.net
8-Chloroquinoline-2-carbaldehyde2V60Not specifiedNot specified nih.gov
8-Chloroquinoline-2-carbaldehyde4MRWNot specifiedNot specified nih.gov

Note: Specific binding affinities and a detailed list of interacting residues were not always provided in the cited literature.

The presence of a hydroxyl group at the 3-position in this compound would be expected to introduce an additional hydrogen bond donor/acceptor site. This could potentially enhance the binding affinity and specificity for the target protein compared to its non-hydroxylated counterparts.

Theoretical Interaction Models Based on Quinoline-3-carbaldehyde Derivatives

In a separate investigation, quinoline-3-carbaldehyde derivatives were evaluated as inhibitors of GlcN-6-P synthase, an enzyme involved in microbial cell wall synthesis. researchgate.net The molecular docking simulations indicated that the quinoline core and the aldehyde function were crucial for interacting with key residues in the enzyme's active site.

A representative summary of molecular docking data for quinoline-3-carbaldehyde derivatives is provided in Table 2.

Table 2: Representative Molecular Docking Data for Quinoline-3-carbaldehyde Derivatives

DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
N-substituted quinoline 3-carbaldehyde hydrazone derivativesMycobacterial ATP synthase (4VIF)Not specifiedPhe58 frontiersin.org
2-Chloroquinoline-3-carbaldehyde (B1585622) derivativesGlcN-6-P synthase (1XFF)Not specifiedNot specified researchgate.net
2H-thiopyrano[2,3-b]quinoline derivativesCB1a (2IGR)-5.3 to -6.1ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12, GLU-9 nih.gov

For this compound, the combined structural features of a quinoline-2-carbaldehyde and a 3-hydroxyquinoline (B51751) moiety suggest a multifaceted interaction profile. The 2-carbaldehyde group can act as a hydrogen bond acceptor, while the 3-hydroxy group can act as both a hydrogen bond donor and acceptor. The quinoline ring system itself can participate in π-π stacking and hydrophobic interactions. Therefore, it is plausible that this compound could exhibit strong binding to protein targets that have active sites rich in amino acids capable of forming hydrogen bonds and participating in aromatic interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-hydroxyquinoline-2-carbaldehyde by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. Protons on the aromatic quinoline (B57606) ring would produce a complex pattern of multiplets in the range of 7.0-9.0 ppm. The hydroxyl (-OH) proton signal can vary in position and may be broadened due to hydrogen bonding and exchange phenomena. In related quinoline carbaldehydes, aldehyde proton signals have been observed at approximately 10.1 to 10.5 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, often above 190 ppm. mdpi.com The carbons of the quinoline ring would resonate in the aromatic region (approx. 110-160 ppm). Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and help assign the chemical shifts for complex molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, a related derivative. eurjchem.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals and solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Aldehyde Proton¹H9.5 - 10.5Downfield singlet, deshielded by C=O.
Aromatic Protons¹H7.0 - 9.0Complex multiplet pattern.
Hydroxyl Proton¹HVariablePosition and shape depend on solvent and concentration.
Aldehyde Carbon¹³C> 190Highly deshielded carbonyl carbon.
Aromatic Carbons¹³C110 - 160Signals for each unique carbon in the quinoline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands would confirm the presence of the principal functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group is expected in the region of 1660-1700 cm⁻¹. mdpi.com A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. Vibrations associated with the aromatic quinoline ring (C=C and C-H stretching) would appear in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. kurouskilab.com While C=O stretches can be weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, which are useful for structural confirmation. kurouskilab.comresearchgate.netnih.gov Theoretical studies on related molecules like quinoline-7-carboxaldehyde utilize both experimental and computational methods to assign vibrational frequencies in both IR and Raman spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H StretchIR3200 - 3600 (broad)
Aldehyde (C=O)C=O StretchIR1660 - 1700 (strong, sharp)
Aromatic RingC=C StretchIR, Raman1400 - 1600
Aromatic C-HC-H StretchIR3000 - 3100

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing information about its conjugated system. The spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), would be expected to show distinct absorption bands. researchgate.net These bands arise from π→π* and n→π* electronic transitions within the quinoline ring and the carbonyl group. Studies on related hydroxyquinoline derivatives show complex spectra with multiple absorption maxima, reflecting the extensive π-conjugated system. acs.orgnih.gov The position and intensity of these bands can be influenced by the solvent polarity. acs.org

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental formula of this compound and for analyzing its fragmentation pattern.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. It can be used to assess the purity of a sample and obtain its mass spectrum. mdpi.comsigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. For C₁₀H₇NO₂, the expected integer mass is 173 g/mol . sigmaaldrich.comnih.gov A common fragmentation pathway for quinoline carbaldehydes involves the initial loss of the carbonyl group (CO), leading to a significant fragment ion. mdpi.com

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. researchgate.net This technique can distinguish between compounds with the same nominal mass but different atomic compositions, confirming the identity of this compound.

**Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₇NO₂) **

Ion Formula Expected m/z (Nominal) Technique Notes
Molecular Ion[C₁₀H₇NO₂]⁺173GC-MS, HRMSConfirms molecular weight.
Fragment Ion[M-CO]⁺145GC-MSResult of losing the carbonyl group.
Fragment Ion[M-CHO]⁺144GC-MSResult of losing the aldehyde group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals how the molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the hydroxyl and carbonyl groups. researchgate.net Studies on other quinoline derivatives have successfully used this technique to determine their crystal structures, often revealing key details like the crystal system and space group. mdpi.comresearchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of a compound. A TGA experiment on this compound would involve heating the sample at a controlled rate and measuring the change in mass as a function of temperature. The resulting thermogram would show the onset temperature of decomposition and the temperature ranges of any mass loss events, providing insight into the compound's stability at elevated temperatures. researchgate.netresearchgate.net In Differential Thermal Analysis (DTA), the temperature difference between the sample and a reference is measured as a function of temperature, identifying exothermic or endothermic transitions like melting or decomposition. rajasthan.gov.in

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (powder) sample. The technique provides a diffraction pattern that is a unique fingerprint for a specific crystalline phase. researchgate.net For this compound, PXRD would be used to confirm that a synthesized batch is crystalline, to identify its specific polymorphic form (if any exist), and to assess its phase purity by detecting the presence of crystalline impurities. researchgate.net The experimental pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the identity and purity of the bulk material. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique indispensable for the characterization of materials with unpaired electrons. tamu.edu Consequently, it is a powerful tool for investigating the coordination compounds of this compound with paramagnetic metal ions. The resulting EPR spectra provide profound insights into the electronic structure, oxidation state, and the local coordination environment of the central metal ion. nih.gov Metal complexes of this compound and its derivatives with ions such as copper(II), cobalt(II), and chromium(III) are particularly amenable to EPR analysis. nih.govohiolink.eduresearchgate.net

Copper(II) Complexes

Copper(II) (Cu²⁺), with its d⁹ electron configuration, is a classic subject for EPR studies. Schiff base complexes derived from this compound and various amines readily form stable compounds with Cu(II). nih.gov The EPR spectra of these complexes, typically recorded in frozen solutions (glass) at low temperatures (e.g., 77 K), exhibit characteristic features of an axial or tetragonally distorted geometry. nih.govresearchgate.net

Cobalt(II) and Chromium(III) Complexes

While less common, paramagnetic complexes of this compound with other transition metals can also be characterized by EPR. High-spin cobalt(II) (Co²⁺), with a d⁷ configuration (S=3/2), forms complexes whose EPR characterization can be challenging due to their complex electronic structure and fast relaxation times. ohiolink.edu However, EPR studies on five- and six-coordinate high-spin Co(II) complexes provide valuable data on their electronic and geometric structures. ohiolink.edunih.gov

Chromium(III) (Cr³⁺), a d³ ion, typically forms octahedral complexes. researchgate.netjocpr.com EPR studies on Cr(III) complexes with ligands analogous to this compound, such as 8-hydroxyquinolinate, confirm a distorted octahedral geometry. researchgate.net The EPR spectra of Cr(III) complexes can be used to probe the rigidity of the coordination sphere and variations in metal-ligand bond distances. nih.gov The 'g' values for polycrystalline samples of Cr(III) macrocyclic complexes are often observed to be close to 2.0, consistent with an octahedral environment. jocpr.com

The table below summarizes typical EPR parameters observed for paramagnetic metal complexes with N,O-donor Schiff base ligands similar to derivatives of this compound.

Table 1: Representative EPR Spectroscopic Data for Paramagnetic Complexes

Complex Type Metal Ion Geometry g∥ g⊥ A∥ (10⁻⁴ cm⁻¹) Reference
Schiff Base Complex Cu(II) Tetragonally Distorted Octahedral 2.21 - 2.27 2.04 - 2.06 160 - 185 researchgate.netnih.govresearchgate.net
Schiff Base Complex Cu(II) Square-Pyramidal ~2.25 ~2.05 160 - 175 amu.edu.pl
Macrocyclic Complex Co(II) Octahedral - - - nih.gov

Note: The values presented are typical ranges derived from studies on structurally similar complexes and may vary based on the specific ligand and experimental conditions.


Academic Applications and Interdisciplinary Research Directions

Role as Versatile Building Blocks in Complex Organic Synthesis

3-Hydroxyquinoline-2-carbaldehyde serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. Its reactive aldehyde and hydroxyl groups, coupled with the quinoline (B57606) core, provide a versatile platform for constructing more complex molecular architectures. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anti-inflammatory, antibacterial, and antihypertensive properties. nih.gov The aldehyde functional group readily undergoes condensation reactions, a key step in the formation of new heterocyclic rings.

One notable application is in the synthesis of 2-phenyl-1,3-oxazol-5(4H)-ones through condensation with hippuric acid. nih.gov Additionally, it can be transformed into a nitrile functionality, further expanding its synthetic utility. nih.gov The Vilsmeier-Haack reaction, a powerful tool for formylation, is often employed to synthesize quinoline-3-carbaldehydes, which are then used as precursors for various heterocyclic systems. ijsr.net For instance, 2-chloroquinoline-3-carbaldehydes, synthesized via this method, are valuable intermediates for creating diverse quinoline-based compounds. ijsr.net

Furthermore, this compound and its derivatives are instrumental in domino reactions, allowing for the efficient, green synthesis of polyheterocycles. An example is the synthesis of thiochromeno[2,3-b]quinoline units. rsc.org These reactions often proceed through a series of intramolecular transformations, leading to complex products in a single step. The reactivity of the aldehyde group also allows for its conversion into other functional groups, such as in the Riley reaction for the synthesis of various quinoline-2-carbaldehyde derivatives. researchgate.net

The versatility of this compound is further demonstrated by its use in preparing Schiff bases. These compounds, formed by the reaction of the aldehyde with primary amines, are not only important in their own right but also serve as ligands for metal complexes with diverse applications. sigmaaldrich.commdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Quinoline Carbaldehydes

Starting MaterialReagent(s)Product TypeReference
6-formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinolineHydroxylamine hydrochloride, Pyridine (B92270), Toluene1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-nitrile nih.gov
6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinolineEthyl cyanoacetate (B8463686)/dimethyl-3-oxopentanedioate/ethyl acetoacetate/diethylmalonate/Meldrum's acid3-substituted coumarins nih.gov
4-Substituted-1-phenylethanone oximesPOCl3/DMF (Vilsmeier-Haack reaction)6-substituted-2-chloroquinoline-3-carbaldehydes ijsr.net
2-mercaptoquinoline-3-carbaldehydeCitral, Ethylenediamine diacetateThiochromeno[2,3-b]quinoline rsc.org

Material Science Applications of Derivatives

Derivatives of this compound have shown significant promise in various areas of material science, owing to their unique electronic and chemical properties.

The photophysical properties of quinoline derivatives make them attractive candidates for applications in optoelectronic devices. Polyarylquinolines, for instance, are known to be emitting chromophores due to their inherent fluorescent properties. nih.gov The quinoline framework can act as an electron-acceptor unit in donor-π-acceptor systems, which are crucial for creating materials with intramolecular charge transfer (ICT) properties. nih.govresearchgate.net These characteristics are highly desirable for the development of organic light-emitting diodes (OLEDs). rroij.com

The absorption and emission spectra of 4,6,8-triarylquinoline-3-carbaldehyde derivatives have been studied in various solvents, revealing their potential as fluorophores. nih.gov The introduction of different aryl groups allows for the tuning of their photophysical properties. For example, styrylquinoline derivatives exhibit enhanced photo- and electroluminescent properties. nih.gov The fluorescence of these compounds is influenced by the polarity of the solvent, which is a characteristic of molecules with ICT states. researchgate.net

The ability of this compound derivatives to form complexes with various ions has been exploited in the design of chemical sensors. Schiff base derivatives, in particular, have been shown to be effective chemosensors for both anions and cations.

A hydrazone derivative of 2-hydroxyquinoline-3-carbaldehyde (B113261) has been synthesized and demonstrated to selectively detect fluoride anions in acetonitrile (B52724) and copper ions in a semi-aqueous medium. cdnsciencepub.com The detection is accompanied by a distinct color change, from light yellow to bluish-green in the presence of fluoride. cdnsciencepub.com The interaction with these ions also leads to a quenching of the compound's fluorescence intensity. cdnsciencepub.com The detection limits for these ions are in the micromolar range. cdnsciencepub.com

Another Schiff base chemosensor derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) has been developed for the detection of Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ through colorimetric or fluorescent analyses. acs.org The detection limits for these cations were found to be in the range of 10⁻⁷ to 10⁻⁸ M. acs.org These sensors exhibit high selectivity, allowing for the detection of specific ions even in the presence of other competing ions. acs.orgresearchgate.net

Table 2: Sensing Properties of this compound Derivatives

Derivative TypeTarget Ion(s)Detection MethodKey ObservationDetection LimitReference
Hydrazone of 2-hydroxyquinoline-3-carbaldehydeF⁻Colorimetric, UV-Vis, FluorescenceColor change to bluish-green, Red shift in UV-Vis, Fluorescence quenchingMicromolar range cdnsciencepub.com
Hydrazone of 2-hydroxyquinoline-3-carbaldehydeCu²⁺UV-Vis, FluorescenceBlue shift in UV-Vis, Fluorescence quenchingMicromolar range cdnsciencepub.com
Schiff base of 8-hydroxyquinoline-2-carboxaldehydeCo²⁺, Ni²⁺, Cu²⁺, Zn²⁺Colorimetric, FluorescenceColor change and fluorescence response3.20 x 10⁻⁸ M (Co²⁺), 6.00 x 10⁻⁸ M (Ni²⁺), 6.23 x 10⁻⁷ M (Cu²⁺), 1.09 x 10⁻⁷ M (Zn²⁺) acs.org

Derivatives of 3-hydroxyquinoline (B51751) have been extensively studied as corrosion inhibitors for mild steel in acidic environments. jmaterenvironsci.comnajah.edumdpi.com These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process. najah.edumdpi.com The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings in their structure, facilitates their strong adsorption onto the steel surface. najah.edu

Quinoxaline derivatives bearing 8-hydroxyquinoline (B1678124) have demonstrated high inhibition efficiency, reaching up to 96% at a concentration of 5 x 10⁻³ mol/L. mdpi.com The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm. jmaterenvironsci.commdpi.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed their effectiveness as mixed-type inhibitors. jmaterenvironsci.commdpi.com The performance of these inhibitors is influenced by their molecular structure, with the presence of electron-donating groups enhancing their inhibitory effect. najah.edu

Table 3: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in 1 M HCl

InhibitorConcentrationInhibition Efficiency (%)TechniqueReference
1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-6-methylquinoxalin-2,3-(1H,4H)-dione (Q-HNHyQ)10⁻³ M90.9Weight Loss jmaterenvironsci.com
1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-quinoxalin-2,3-(1H,4H)-dione (Q-CH3NHyQ)10⁻³ M94.6Weight Loss jmaterenvironsci.com
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)10⁻³ M96Weight Loss najah.edu
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)10⁻³ M92Weight Loss najah.edu
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)5 x 10⁻³ mol/L96EIS mdpi.com

Catalytic Properties of this compound-Derived Ligands and Metal Complexes

Schiff base ligands derived from this compound and their metal complexes have emerged as effective catalysts in various organic transformations. mdpi.com The versatility of these complexes stems from the ease with which the electronic and steric properties of the Schiff base ligand can be tuned. mdpi.com

Metal complexes of Schiff bases of 3-hydroxyquinoxaline-2-carboxaldehyde have been investigated for their catalytic activity in the removal of phenol from effluent media. researchgate.net Encapsulation of these metal complexes within zeolite cages has been shown to modify their structure and enhance their catalytic performance. researchgate.net Ternary complexes of transition metals with 8-hydroxyquinoline and an amino acid as a secondary ligand have been used as homogeneous catalysts for the hydrolysis of esters, such as methyl acetate and ethyl acetate. iosrjournals.org

The catalytic activity is influenced by the nature of the metal ion and the specific structure of the ligand. For instance, in the hydroxylation of phenol, the catalytic activity of metal-salen complexes was found to increase in the order of Ni(salen), Fe(salen), Mn(salen), Cu(salen), and Co(salen). researchgate.net The azomethine group in the Schiff base ligand plays a crucial role in the catalytic process, with the nitrogen atom's lone pair of electrons coordinating with the metal center. mdpi.com

Biological Investigations at the Molecular and Cellular Level (In Vitro Focus)

Derivatives of this compound have been the subject of numerous in vitro biological studies, revealing a wide spectrum of activities. Quinoline-based compounds are known for their potential as antimalarial, anti-inflammatory, antibacterial, and anticancer agents. nih.govresearchgate.net

The in vitro antiproliferative activities of copper(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4n-substituted thiosemicarbazones have been evaluated against a panel of human tumor cell lines, including colon, lung, pancreatic, and melanoma cancers. mdpi.com Some of these complexes exhibited high cytotoxicity against human tumor cells and were able to circumvent cisplatin resistance. mdpi.com Notably, one complex showed a growth inhibitory effect about 46 times higher than that of cisplatin against human pancreatic cancer BxPC3 cells. mdpi.com

Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde and their metal complexes have also demonstrated significant antiproliferative properties. nih.gov For example, a zinc(II) complex showed promising cytotoxic activity. nih.gov Furthermore, various derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives have been tested for their antibacterial effects. nih.gov

Table 4: In Vitro Antiproliferative Activity of a Copper(II) Thiosemicarbazone Complex (Complex 3) Derived from a Quinoline Carbaldehyde

Human Tumor Cell LineIC₅₀ (µM) of Complex 3IC₅₀ (µM) of CisplatinReference
HCT-15 (Colon)0.09 ± 0.010.54 ± 0.05 mdpi.com
A549 (Lung)0.11 ± 0.010.62 ± 0.05 mdpi.com
BxPC3 (Pancreatic)0.03 ± 0.001.39 ± 0.11 mdpi.com
PSN-1 (Pancreatic)0.04 ± 0.000.23 ± 0.02 mdpi.com
A375 (Melanoma)0.04 ± 0.000.21 ± 0.02 mdpi.com

Enzyme Inhibition Mechanism Research

Derivatives of the quinoline scaffold have been identified as potent inhibitors of various enzymes critical to disease progression. While specific kinetic studies on this compound are not extensively detailed in the available literature, research on analogous quinoline structures provides insight into potential mechanisms. For instance, various quinoline derivatives have been shown to inhibit enzymes such as cholinesterases, phosphatidylinositol 3-kinase (PI3Kα), and viral enzymes like HIV reverse transcriptase mdpi.comnih.govnih.gov.

The mechanism of inhibition by such compounds can vary. Competitive inhibitors, for example, typically bind to the enzyme's active site, competing with the natural substrate. This action increases the Michaelis constant (Kм) of the enzyme without affecting the maximum reaction velocity (Vmax) khanacademy.orgyoutube.com. In contrast, noncompetitive inhibitors bind to a site other than the active site, which leads to a decrease in Vmax without a change in Kм khanacademy.orgyoutube.com. Uncompetitive inhibitors, which bind only to the enzyme-substrate complex, cause a decrease in both Vmax and Kм khanacademy.orgyoutube.com. Molecular docking studies on various quinoline derivatives suggest that their inhibitory activity often stems from specific binding interactions within the catalytic or allosteric sites of target enzymes mdpi.comresearchgate.net.

Molecular Interactions with Biological Targets

Molecular docking studies have been instrumental in elucidating the interactions between quinoline-based compounds and their biological targets. These computational models predict the binding affinity and orientation of a ligand at the active site of a protein, offering a rationale for its biological activity.

For derivatives of quinoline-3-carbaldehyde, research has shown specific molecular interactions with microbial enzymes. In one study, a hydrazone derivative of quinoline-3-carbaldehyde was observed to form a 2.10 Å long hydrogen bond between its quinoline nitrogen and the amino acid residue ARG132 in the active site of DNA topoisomerase IV, a key bacterial enzyme nih.gov. Other molecular modeling studies on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives identified Glucosamine-6-phosphate (GlcN-6-P) synthase as a potential target for antimicrobial action researchgate.net. Similarly, extensive research on N-phenyl-2-quinolone-3-carboxamides, which are structurally related, revealed key binding interactions within the active site of the PI3Kα enzyme mdpi.com. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the enzyme's binding pocket, which collectively stabilize the enzyme-inhibitor complex and lead to the observed biological effect researchgate.net.

Studies on Cellular Uptake Pathways

The method by which a compound enters a cell is crucial for its biological activity. For quinoline derivatives, cellular uptake can be influenced by their physicochemical properties, such as solubility and lipophilicity. Modifications to the quinoline structure, such as the addition of hydrophilic side-chains, have been shown to improve water solubility, which is anticipated to enhance cellular penetration nih.govarabjchem.org.

The generally apolar nature of the quinoline core suggests that hydrophobic interactions with the lipid bilayer of the cell membrane may play a role in cellular uptake mdpi.com. Some studies on complex metal-containing quinoline derivatives suggest that active transport mechanisms, possibly involving endosomes, could be involved in their internalization by cells acs.org. While the precise pathways for this compound have not been definitively characterized, it is likely that its cellular entry is governed by a combination of passive diffusion and potentially carrier-mediated transport, depending on its specific structural characteristics and the cell type involved.

Investigation of Apoptosis Induction Pathways in Cell Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Numerous studies have demonstrated that quinoline derivatives are effective inducers of apoptosis in various cancer cell lines arabjchem.orgrsc.org. Specifically, 2-Hydroxyquinoline-3-carbaldehyde, a tautomer of this compound, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells biosynth.com.

The mechanisms underlying this pro-apoptotic activity are multifaceted and involve several signaling cascades. Research on related quinoline compounds has implicated both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway : This pathway is often initiated by cellular stress and involves the mitochondria. Studies on tris(8-hydroxyquinoline)iron and a manganese(II) complex of 8-hydroxyquinoline-N-oxide showed they induce apoptosis by up-regulating pro-apoptotic proteins like Bax, which leads to the release of cytochrome c from the mitochondria, and down-regulating anti-apoptotic proteins like Bcl-2 researchgate.netbohrium.com. The release of cytochrome c subsequently activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death researchgate.netnih.gov.

Extrinsic Pathway : This pathway is triggered by the binding of extracellular death ligands to transmembrane receptors. Research has shown that certain quinoline derivatives can activate this pathway, involving signaling through TNF-α (Tumor Necrosis Factor-alpha) and FasL/Fas receptors, which also culminates in the activation of caspases researchgate.net. The activation of caspase-7 has also been noted in response to treatment with certain quinolone-3-carboxamide derivatives.

Antimicrobial Activity Studies in Laboratory Settings

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic microbes.

Studies on quinoline-3-carbaldehyde hydrazone derivatives demonstrated notable antibacterial effects. For instance, certain derivatives showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL nih.gov. Other research focusing on 8-hydroxyquinoline derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition often superior to standard antibiotics like Penicillin G nih.gov. The antimicrobial action of these compounds is often linked to their ability to inhibit essential bacterial enzymes, as revealed by molecular docking studies researchgate.netnih.gov.

Quinoline Derivative TypeMicroorganismActivity MeasurementResultReference
Quinoline-3-carbaldehyde hydrazoneMRSAMIC16 µg/mL nih.gov
8-Hydroxyquinoline derivative (Compound 5)S. aureusInhibition Zone32 mm nih.gov
8-Hydroxyquinoline derivative (Compound 5)E. coliInhibition Zone29 mm nih.gov
8-Hydroxyquinoline derivative (Compound 5)P. aeruginosaInhibition Zone27 mm nih.gov
8-Hydroxyquinoline derivative (Compound 5)K. pneumoniaeInhibition Zone29 mm nih.gov

Antiviral Activity Research

The antiviral potential of quinoline-based compounds has attracted significant research interest, particularly against RNA viruses nih.gov. Derivatives of 8-hydroxyquinoline have demonstrated efficacy against multiple viruses. For example, two novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives were evaluated for their in-vitro activity against dengue virus serotype 2 (DENV2) nih.govmdpi.com. The iso-butyl derivative was particularly potent, with a half-maximal inhibitory concentration (IC50) of 0.49 µM nih.govmdpi.com. Mechanistic studies suggested that these compounds act at an early stage of the viral lifecycle, reducing the production of viral envelope glycoprotein nih.gov.

Furthermore, other 8-hydroxyquinoline-2-carboxanilides have been screened against the highly pathogenic H5N1 avian influenza virus, with some di- and tri-substituted derivatives showing high inhibition of viral growth mdpi.com. More recently, quinoline analogues such as chloroquine and hydroxychloroquine have been extensively studied for their broad-spectrum anti-coronavirus activity, where they appear to interfere with viral entry into the host cell researchgate.net.

Quinoline DerivativeVirusActivity MeasurementResultReference
2-iso-Propyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)IC503.03 µM nih.govmdpi.com
2-iso-Butyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)IC500.49 µM nih.govmdpi.com
ChloroquineHuman coronavirus OC43 (HCoV-OC43)EC500.12-12 µM range researchgate.net
HydroxychloroquineSARS-CoV-2EC500.12-12 µM range researchgate.net

Anti-inflammatory Mechanism Research

Quinoline and its derivatives are recognized for their anti-inflammatory properties researchgate.net. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and the mitigation of oxidative stress. Research on a specific indolo[2,3-b]quinoline derivative demonstrated a significant anti-inflammatory effect against methotrexate-induced inflammation. This effect was linked to the compound's antioxidant capacity, which helps to counteract the oxidative stress that contributes to the inflammatory response nih.gov.

General anti-inflammatory mechanisms associated with compounds of this class include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways mdpi.com. By interfering with these signaling cascades, quinoline derivatives can reduce the production of inflammatory mediators, thereby alleviating inflammation mdpi.com.

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Future research will prioritize the development of more efficient and environmentally benign methods for synthesizing 3-hydroxyquinoline-2-carbaldehyde. While existing routes, such as the condensation of 3-aminophenol (B1664112) with crotonaldehyde (B89634) using rare earth catalysts like ytterbium(III) triflate (Yb(OTf)₃), are effective, the focus is shifting towards greener alternatives. This includes exploring the use of non-toxic solvents, reducing reaction times, and minimizing waste generation. The development of catalytic systems that can operate under milder conditions and with higher atom economy will be a key area of investigation.

Exploration of Expanded Derivatization Libraries

The aldehyde functional group and the hydroxyl-substituted quinoline (B57606) core of this compound offer prime sites for chemical modification. Future efforts will be directed towards the systematic synthesis of extensive libraries of derivatives. This will involve a wide range of chemical transformations to introduce diverse functionalities, thereby modulating the compound's electronic, steric, and physicochemical properties. Such libraries are crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the compound's performance in various applications, from medicinal chemistry to materials science.

Advanced Computational Design and Predictive Modeling

Computational chemistry will play an increasingly vital role in guiding the future research of this compound and its derivatives. Advanced techniques such as Density Functional Theory (DFT) and molecular dynamics simulations will be employed to predict the geometric, electronic, and spectroscopic properties of novel derivatives. This predictive modeling will enable a more rational design of compounds with specific desired characteristics, accelerating the discovery process and reducing the need for extensive empirical screening. By simulating interactions with biological targets or material interfaces, researchers can gain insights that inform the synthesis of next-generation molecules.

Integration into Advanced Functional Materials

The inherent properties of the this compound scaffold, including its planarity and potential for hydrogen bonding and metal coordination, make it an attractive building block for advanced functional materials. Future research will explore its incorporation into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The goal is to develop novel materials with tailored optical, electronic, and sensory properties. For instance, its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as components in stimuli-responsive materials.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

A more profound understanding of how this compound and its derivatives interact with biological macromolecules at the molecular level is a critical area for future research. While preliminary studies have hinted at its potential anti-inflammatory and other biological activities, detailed mechanistic investigations are lacking. Future work will likely involve a combination of experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, alongside computational docking studies. These investigations will aim to identify specific binding sites on target proteins or nucleic acids and elucidate the key intermolecular forces driving these interactions. This knowledge is fundamental for the rational design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxyquinoline-2-carbaldehyde and its derivatives?

  • Methodology : Cyclization reactions using amino acids and o-phenylenediamine in ethanol with 4N HCl (Phillip's method) are foundational for substituted quinoline-3-carbaldehydes . Modified procedures, such as phosphorus pentachloride-mediated synthesis, can enhance yield and purity for chlorinated analogs, which may be adapted for hydroxy derivatives . Condensation reactions with hydrazides (e.g., 4-hydroxybenzoic acid hydrazide) in ethanol catalyzed by HCl are also viable for generating Schiff base derivatives .
  • Key Considerations : Monitor reaction progress via TLC and purify products using recrystallization (ethanol/water) .

Q. How is this compound characterized structurally?

  • Methodology : Use spectral techniques (NMR, IR) to confirm functional groups like the aldehyde (-CHO) and hydroxyl (-OH) moieties . Elemental analysis validates molecular composition . For crystallographic confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve high-resolution structures, particularly if the compound forms stable crystals .

Q. What are the typical reactivity patterns of the aldehyde and hydroxyl groups in this compound?

  • Methodology : The aldehyde group undergoes nucleophilic additions (e.g., hydrazide formation ), while the hydroxyl group participates in hydrogen bonding or oxidation reactions. Substitution reactions at the quinoline ring (e.g., chloro derivatives) can be optimized using NaH or K₂CO₃ as bases .

Q. How can researchers ensure purity during synthesis?

  • Methodology : Implement recrystallization with ethanol/water mixtures and validate purity via HPLC or melting point analysis. Monitor intermediates using TLC (silica gel plates, UV visualization) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE). For example, phosphorus pentachloride in anhydrous conditions improves electrophilic substitution in chlorinated analogs, which may inform hydroxy derivative synthesis . Kinetic studies (e.g., varying HCl catalyst concentration) can identify rate-limiting steps .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodology : If NMR suggests a planar structure but crystallography reveals non-coplanar conformations, analyze intermolecular interactions (e.g., hydrogen bonds) using SHELX-refined models . Density Functional Theory (DFT) calculations can reconcile electronic vs. steric effects .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock, Schrödinger) to assess interactions with biological targets (e.g., bacterial enzymes) . ADME prediction tools (SwissADME, pkCSM) evaluate pharmacokinetic properties like bioavailability and metabolic stability .

Q. How to design environmentally sustainable synthesis protocols?

  • Methodology : Replace traditional solvents (ethanol) with green alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., PTSA for cyclization) to reduce waste . Life Cycle Assessment (LCA) tools quantify environmental impacts .

Q. What strategies enhance the compound’s stability in biological assays?

  • Methodology : Stabilize the aldehyde group via Schiff base formation or acetal protection . Evaluate pH-dependent degradation using UV-Vis spectroscopy and adjust buffer systems accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.